molecular formula C12H24N2O2 B15259491 tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate

tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate

Cat. No.: B15259491
M. Wt: 228.33 g/mol
InChI Key: CWOUGGWCZJMJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at the nitrogen atom, and an amino group at position 3.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-amino-1-ethylpiperidine-4-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-12(13,7-9-14)10(15)16-11(2,3)4/h5-9,13H2,1-4H3

InChI Key

CWOUGGWCZJMJJX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate typically involves the reaction of 4-amino-1-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine-based molecules. It helps in understanding the interactions between these molecules and biological targets .

Medicine: this compound is investigated for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, including those with analgesic and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular characteristics of tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Physical State Key Properties/Notes References
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl C₁₅H₂₃N₃O₂ 277.36 Light yellow solid Not GHS-classified; requires respiratory and eye protection
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate 4-amino, 4-aminomethyl C₁₁H₂₃N₃O₂ 229.32 Not reported 97% purity; no GHS classification
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-pyrazolyl, 4-amino C₁₂H₂₀N₄O₂ 252.32 Not reported CAS 5985-24-0; potential pharmaceutical intermediate
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-(3,4-difluorobenzyl)amino C₁₈H₂₅F₂N₂O₂ 339.40 Not reported CAS 1349716-46-6; used in custom synthesis
tert-Butyl 4-formylpiperidine-1-carboxylate 4-formyl C₁₁H₁₉NO₃ 213.28 Not reported High structural similarity (0.98)

Key Observations :

  • Substituent Diversity: The ethyl group in the target compound distinguishes it from analogs with pyridinyl, aminomethyl, or aromatic substituents. The ethyl group may enhance lipophilicity compared to smaller substituents (e.g., methyl) .
  • Amino Group Position: All listed compounds retain the 4-amino group, critical for hydrogen bonding and bioactivity.
  • Physical States: Limited data suggest that analogs with aromatic substituents (e.g., pyridinyl) often exist as colored solids, while simpler derivatives may be liquids or amorphous solids .

Biological Activity

tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate (CAS No. 892493-65-1) is a compound of interest in medicinal chemistry, particularly due to its structural features that may confer biological activity. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring, which is known for its diverse biological activities. The presence of the tert-butyl group and the amino group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some piperidine derivatives have shown promising results in cancer therapy by inducing apoptosis in tumor cells. For instance, a study demonstrated that certain piperidine-based compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming conventional drugs like bleomycin .
  • Neuroprotective Effects : Compounds with piperidine moieties have been investigated for their potential in treating neurodegenerative diseases. They can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For example, AChE inhibition is crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .
  • Receptor Modulation : Piperidine derivatives can interact with various receptors, including muscarinic acetylcholine receptors (M3R), which are involved in cell proliferation and cancer progression .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells through specific signaling pathways is a significant aspect of the anticancer potential of these compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of related piperidine compounds:

StudyFindings
Demonstrated improved cytotoxicity against cancer cell lines compared to traditional drugs.
Showed dual inhibition of AChE and BuChE, suggesting potential for Alzheimer's treatment.
Reported synthesis methods that yield high purity and activity for piperidine derivatives.

Q & A

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in piperidine derivatives?

The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in analogous compounds, the Boc group is added to the piperidine nitrogen using Boc anhydride in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction monitoring via TLC or LC-MS ensures completion, followed by purification using column chromatography .

Key Conditions Table

ReagentSolventTemperatureBasePurification
Boc₂ODCM/THF0°C to RTEt₃N/DMAPColumn chromatography (SiO₂, hexane/EtOAc)

Q. How should researchers handle and store tert-butyl carbamate derivatives to ensure stability?

  • Storage : Store in airtight amber glass containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.
  • Handling : Use dry solvents and anhydrous conditions during synthesis. Avoid prolonged exposure to moisture or acidic/basic environments, as the Boc group is labile under these conditions .

Q. What spectroscopic techniques are critical for characterizing tert-butyl piperidine carboxylates?

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and Boc group integrity (e.g., tert-butyl resonance at ~1.4 ppm in ¹H NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
  • IR : C=O stretch of the carbamate group (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated in coupling reactions?

Steric hindrance in reactions like amidation or Suzuki coupling can be addressed by:

  • Using bulky ligands (e.g., XPhos or SPhos for Pd-catalyzed reactions).
  • Elevating reaction temperatures (80–120°C) or employing microwave-assisted synthesis.
  • Pre-activating intermediates (e.g., converting amines to chlorides or triflates) .

Q. What strategies resolve contradictions between spectroscopic data during structural elucidation?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
  • 2D NMR : Employ COSY, HSQC, and HMBC to assign overlapping signals.
  • Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate, InChI Key: ARCRECZRQVSYIP) .

Q. How can researchers optimize reaction yields in multi-step syntheses involving Boc-protected intermediates?

  • Stepwise Monitoring : Use LC-MS or in-situ IR to track intermediate formation.
  • Protection-Deprotection : Temporarily protect reactive amines or hydroxyl groups (e.g., Fmoc or Cbz) to prevent side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

Q. What safety protocols are essential for handling reactive intermediates in Boc-deprotection?

  • Acidic Conditions : Use TFA or HCl in dioxane in a fume hood; neutralize waste with bicarbonate before disposal.
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Ensure local exhaust ventilation during volatile reagent use .

Data Contradiction Analysis

Q. How should researchers address discrepancies in purity assays (e.g., HPLC vs. elemental analysis)?

  • Method Calibration : Validate HPLC methods using certified reference standards.
  • Elemental Analysis : Confirm stoichiometry via CHNS analysis; deviations >0.4% indicate impurities.
  • Orthogonal Techniques : Combine melting point analysis, NMR, and XRPD to assess crystallinity .

Q. What experimental designs minimize byproduct formation during Boc deprotection?

  • Controlled Acid Addition : Add TFA dropwise at 0°C to reduce exothermic side reactions.
  • Scavengers : Use triethylsilane (TES) or water to quench carbocation byproducts.
  • Workup Optimization : Extract deprotected amines into aqueous phases using DCM/water partitioning .

Application in Drug Discovery

Q. How does the tert-butyl group influence pharmacokinetic properties in lead optimization?

  • Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability but potentially reducing solubility.
  • Metabolic Stability : The Boc group slows oxidative metabolism by shielding the amine from cytochrome P450 enzymes.
  • SAR Studies : Compare analogs (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to evaluate steric and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.